N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged scaffold in medicinal chemistry due to its diverse biological activities and structural versatility . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the reaction of 2-mercaptoaniline with acid chlorides.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole core and the substituted phenyl groups.
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to inhibition or modulation of their activity . The compound may also interfere with cellular pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide can be compared with other benzothiazole derivatives such as:
Riluzole: Used for the treatment of amyotrophic lateral sclerosis.
Pramipexole: Used to treat Parkinson’s disease.
Ethoxzolamide: Used as a diuretic and for the treatment of glaucoma.
These compounds share the benzothiazole core but differ in their substituents and specific biological activities, highlighting the versatility and potential of benzothiazole derivatives in medicinal chemistry.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-13-6-2-4-8-19(13)28-12-21(27)25-18-10-14(15(23)11-16(18)24)22-26-17-7-3-5-9-20(17)29-22/h2-11H,12H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZGOKBYKJKEHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C3=NC4=CC=CC=C4S3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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